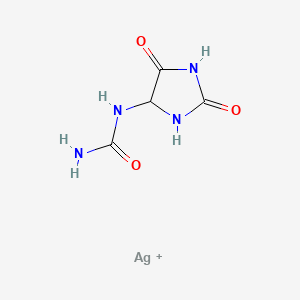

(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt es un compuesto químico conocido por sus propiedades y aplicaciones únicas. Es un derivado de la urea imidazolidinil, que se utiliza comúnmente en diversas aplicaciones industriales y científicas debido a sus propiedades antimicrobianas.

Métodos De Preparación

La síntesis de la sal de (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) generalmente implica la reacción de urea imidazolidinil con iones plata. El proceso se puede llevar a cabo en condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando sistemas automatizados para mantener la consistencia y la pureza .

Análisis De Reacciones Químicas

(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo utilizando agentes reductores como el hidrógeno o los hidruros metálicos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.

Aplicaciones Científicas De Investigación

(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Las propiedades antimicrobianas del compuesto lo hacen útil en estudios biológicos, particularmente en la inhibición del crecimiento de bacterias y hongos.

Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluida la curación de heridas y los tratamientos antimicrobianos.

Industria: El compuesto se utiliza en procesos industriales, como la inhibición de la corrosión y como conservante en formulaciones cosméticas

Mecanismo De Acción

El mecanismo de acción de la sal de (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) implica su interacción con las membranas celulares microbianas. Los iones plata interrumpen la integridad de la membrana celular, lo que lleva a la muerte celular. Además, el compuesto puede formar complejos con componentes celulares, inhibiendo su función y previniendo el crecimiento microbiano .

Comparación Con Compuestos Similares

(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt se puede comparar con otros compuestos similares, tales como:

Urea imidazolidinil: Conocido por sus propiedades antimicrobianas, se utiliza comúnmente en cosméticos y productos de cuidado personal.

Alantoína: Un compuesto con propiedades calmantes y antiirritantes, utilizado en formulaciones dermatológicas.

N,N’-Metilenebis [N’- [3- (hidroximetil) -2,5-dioxo-4-imidazolidinil] -urea]: Se utiliza como conservante en diversas formulaciones

Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, lo que hace que la sal de (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) sea una adición valiosa a la familia de los derivados de imidazolidinil.

Propiedades

Número CAS |

12284-74-1 |

|---|---|

Fórmula molecular |

C4H6AgN4O3+ |

Peso molecular |

265.98 g/mol |

Nombre IUPAC |

silver;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C4H6N4O3.Ag/c5-3(10)6-1-2(9)8-4(11)7-1;/h1H,(H3,5,6,10)(H2,7,8,9,11);/q;+1 |

Clave InChI |

DQOUUUPQDSVDKA-UHFFFAOYSA-N |

SMILES canónico |

C1(C(=O)NC(=O)N1)NC(=O)N.[Ag+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.